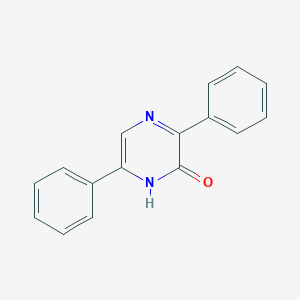

3,6-Diphenyl-2-pyrazinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1088-34-2 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

3,6-diphenyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)17-11-14(18-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |

InChI Key |

YAILYEMDUBVLNS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3 |

solubility |

0.4 [ug/mL] |

Synonyms |

3,6-Diphenylpyrazin-2(1H)-one |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Diphenyl 2 Pyrazinol and Its Analogs

Classical Multi-Step Synthesis Pathways

The traditional routes to 3,6-diphenyl-2-pyrazinol and its analogs are centered around the formation of the pyrazine (B50134) ring through annulation reactions, which involve the fusion of a new ring onto a molecule via the formation of two new bonds. researchgate.net A key strategy in this context is the Reuben G. Jones synthesis, first disclosed in 1949, which remains a foundational method for producing 2-hydroxypyrazines. beilstein-journals.orgresearchgate.net

Annulation Reactions for Pyrazine Ring Formation

The core of the classical synthesis lies in the condensation reaction between a 1,2-dicarbonyl compound and an α-amino acid amide. beilstein-journals.orggoogle.com This reaction leads to the formation of the pyrazine ring in a double condensation process. The mechanism involves the initial reaction between the amine group of the α-aminoamide and one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization to form the heterocyclic ring. researchgate.net

Strategies for Introduction of Phenyl Substituents

To achieve the desired 3,6-diphenyl substitution pattern on the 2-pyrazinol core, the selection of appropriate starting materials is crucial. The phenyl groups are introduced by using a 1,2-dicarbonyl compound that already contains two phenyl substituents. Benzil (B1666583), a 1,2-diketone where both carbonyl carbons are attached to a phenyl group, is an ideal starting material for this purpose. google.com The condensation of benzil with an α-amino acid amide, such as glycine (B1666218) amide, directly leads to the formation of a pyrazine ring with phenyl groups at the 3 and 6 positions.

Role of Starting Materials and Reagents

The success of the classical synthesis is highly dependent on the choice of reactants and the reaction conditions.

1,2-Dicarbonyl Compound: As mentioned, benzil is the key starting material for introducing the two phenyl groups.

α-Amino Acid Amide: Glycine amide is a common choice as it provides the necessary -NH2-CH2-CO-NH2 backbone to complete the pyrazine ring. Other α-amino acid amides can be used to introduce substituents at other positions of the pyrazine ring. beilstein-journals.org

Base: The condensation reaction is typically carried out in the presence of a base, such as sodium hydroxide. beilstein-journals.orggoogle.com The base facilitates the deprotonation of the amino group and promotes the cyclization step. The concentration and rate of addition of the base can be important parameters to control for optimal yield. beilstein-journals.org

Solvent: The reaction is often conducted in a solvent such as methanol (B129727) at low temperatures to control the reaction rate and minimize the formation of side products. beilstein-journals.org

The general reaction scheme for the synthesis of this compound via the Jones synthesis is depicted below:

| Reactant 1 | Reactant 2 | Base | Product |

| Benzil | Glycine Amide | NaOH | This compound |

Modern and Efficient Synthetic Approaches

In recent years, the development of green chemistry techniques has led to the application of microwave and ultrasound irradiation to accelerate organic reactions, reduce energy consumption, and improve yields. While specific literature on the microwave and ultrasound-assisted synthesis of this compound is limited, the principles and successes in the synthesis of related heterocyclic compounds, such as pyrazole (B372694) and pyrazoline derivatives, demonstrate the potential of these modern approaches. nih.govresearchgate.netresearchgate.net

Microwave-Assisted Synthesis (MWAS)

Microwave-assisted organic synthesis utilizes microwave energy to heat the reaction mixture directly and efficiently. This often leads to a significant reduction in reaction times, from hours to minutes, and can result in higher yields and purer products compared to conventional heating methods. fip.orgfip.org

In the context of synthesizing pyrazinol derivatives, MWAS could be applied to the condensation reaction between the 1,2-dicarbonyl compound and the α-amino acid amide. The rapid and uniform heating provided by microwaves could potentially overcome the activation energy barrier more effectively, leading to a faster and more efficient cyclization.

Table of Research Findings for Microwave-Assisted Synthesis of Related Heterocycles:

| Heterocycle | Starting Materials | Microwave Conditions | Reaction Time | Yield | Reference |

| Dihydro-pyrazole derivatives | Substituted dibenzalacetones, Phenylhydrazine hydrochloride | 100 W, 75 °C | 30 min | - | mdpi.com |

| 2-Hydroxybenzohydrazide derivatives | Methyl salicylate, Hydrazine (B178648) hydrate | 160 W | 2-8 min | 68-81% | fip.orgfip.org |

| Flavanone hydrazone and 4,5-dihydropyrazole derivatives | 2'-hydroxychalcones, Hydrazides | - | - | - | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium. The formation, growth, and implosive collapse of bubbles generate localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. nih.govsemanticscholar.org This technique is known for its ability to promote reactions under milder conditions and often leads to improved yields and shorter reaction times. researchgate.net

For the synthesis of this compound, ultrasound irradiation could be applied to the condensation and cyclization steps. The mechanical and chemical effects of cavitation could enhance the mass transfer of reactants and accelerate the chemical transformations, potentially allowing the reaction to proceed at lower temperatures and with shorter durations compared to classical methods.

Table of Research Findings for Ultrasound-Assisted Synthesis of Related Heterocycles:

| Heterocycle | Starting Materials | Catalyst | Reaction Time | Yield | Reference |

| Imidazo[1,2-a]pyrazine-fused β-carbolines | 1H-indole-3-carbaldehyde, 2-aminopyrazine, Trimethylsilyl cyanide | p-TsOH | - | Higher than conventional | semanticscholar.org |

| Pyrazoline derivatives | Chalcones, Hydrazine | - | 25 min | 64-82% | nih.gov |

| Pyrazolone (B3327878) derivatives | Diazonium salt of 4-aminoantipyrine, Hydrazine hydrate | - | 30 min | High | researchgate.net |

| Triazine based pyrazoline derivatives | S-triazine containing chalcone, Phenyl hydrazine | Amberlyst-15 | 30-40 min | 81-89% | researchgate.net |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, and the synthesis of pyrazine analogs has benefited significantly from this approach. Solvent-free, or neat, reaction conditions often lead to reduced waste, lower environmental impact, simplified workup procedures, and in many cases, enhanced reaction rates and yields.

One common solvent-free technique is the grinding method, a form of mechanochemistry where mechanical energy is used to initiate reactions between solid reactants. For instance, a green synthesis of (Z)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one was achieved by grinding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a pyrazolone derivative, and the organocatalyst L-proline for 30 minutes, affording the desired product in high yields tsijournals.com. This method highlights the efficiency and simplicity of solvent-free approaches.

Another strategy involves conducting reactions at elevated temperatures without any solvent. An environmentally friendly method for synthesizing pyranopyrazole derivatives, which are structurally related to pyrazinols, uses a four-component reaction under solvent-free conditions, catalyzed by CoCuFe2O4 magnetic nanocrystals semanticscholar.org. Similarly, per-6-amino-β-cyclodextrin has been employed as a solid base catalyst for the solvent-free, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives, resulting in nearly quantitative yields without the need for complex purification researchgate.net. These examples demonstrate the versatility of solvent-free conditions in creating complex heterocyclic structures.

Table 1: Examples of Solvent-Free Synthesis for Pyrazole and Analogous Heterocycles

| Product Type | Reactants | Catalyst/Conditions | Time | Reference |

|---|---|---|---|---|

| Pyrazolone Derivative | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyrazolone | L-proline, Grinding | 30 min | tsijournals.com |

| Pyranopyrazole | Aldehyde, Malononitrile, Hydrazine, β-ketoester | CoCuFe2O4 Nanocrystals, Heat | Not specified | semanticscholar.org |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all starting materials. This approach is prized for its operational simplicity, reduction of intermediate isolation steps, and conservation of time, energy, and resources. edu.krd

The synthesis of complex heterocyclic systems like pyrazoles and their analogs is well-suited to MCRs. These reactions often proceed in a domino or tandem fashion, where the product of one reaction step becomes the substrate for the next in the same pot. For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo-compounds or their precursors (N-tosylhydrazones) has been developed to produce polyfunctional pyrazoles researchgate.net. This process involves a sequence of Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent aromatization researchgate.net.

The advantages of MCRs are numerous, including higher yields, shorter reaction times, and reduced waste generation, making them inherently aligned with green chemistry principles. edu.krdrasayanjournal.co.in The synthesis of pyranopyrazoles via a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine is a classic example of an MCR that efficiently builds a complex molecular framework in a single step semanticscholar.org.

Table 2: Overview of One-Pot Multicomponent Reactions in Heterocycle Synthesis

| Reaction Type | Components | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| Three-Component Pyrazole Synthesis | Aldehyde, 1,3-Dicarbonyl, Diazo-compound | Knoevenagel condensation, 1,3-dipolar cycloaddition, Aromatization | High yield, Operational simplicity | researchgate.net |

| Four-Component Pyranopyrazole Synthesis | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine | Knoevenagel, Michael addition, Cyclization | Efficient, Green protocol | semanticscholar.org |

Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is a fundamental pillar of modern organic synthesis, enabling reactions that would otherwise be slow, inefficient, or impossible. Both transition metal catalysts and non-metal organocatalysts have been extensively used in the synthesis of pyrazine analogs and related heterocycles.

Transition Metal Catalysis: Transition metals like copper (Cu), ruthenium (Ru), and platinum (Pt) are effective catalysts for a variety of transformations leading to pyrazole and pyrazine ring systems. Copper triflate, for instance, has been used to catalyze the condensation of chalcones with hydrazines to yield pyrazole derivatives nih.gov. Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to provide pyrazoles, with water and hydrogen gas as the only byproducts organic-chemistry.org. An unprecedented ruthenium(II)-catalyzed oxidative C-N coupling has also been shown to enable the intramolecular synthesis of tri- and tetrasubstituted pyrazoles using oxygen as the oxidant organic-chemistry.org. Platinum catalysts have proven efficient in cascades involving nih.govnih.gov sigmatropic rearrangement and cyclization of N-propargylhydrazones to access highly functionalized pyrazoles organic-chemistry.org.

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and often more environmentally friendly alternative to metal-based catalysis. L-proline, a simple amino acid, has been reported as an effective catalyst for the synthesis of pyrazolone derivatives in both ethanol (B145695) and under solvent-free grinding conditions tsijournals.com. This highlights the utility of organocatalysts in promoting reactions under mild and green conditions.

Table 3: Comparison of Catalytic Methodologies

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|---|

| Transition Metal | Copper Triflate [Cu(OTf)₂] | Condensation/Cyclization | Chalcone, Hydrazine | Pyrazole derivative | nih.gov |

| Transition Metal | Ruthenium(II) complex | Oxidative C-N Coupling | Unsaturated hydrazones | Substituted pyrazole | organic-chemistry.org |

| Transition Metal | Platinum (Pt) | Rearrangement/Cyclization | N-propargylhydrazones | Functionalized pyrazole | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are more sustainable. The synthetic methodologies discussed for pyrazinols and their analogs increasingly incorporate these principles to minimize environmental impact.

Prevention of Waste : One-pot MCRs are exemplary in waste prevention, as they reduce the number of synthetic steps and the need to isolate and purify intermediates, thereby minimizing associated waste streams. nih.gov

Atom Economy : MCRs are also designed for high atom economy, maximizing the incorporation of atoms from the reactants into the final product. researchgate.net

Safer Solvents and Auxiliaries : Solvent-free synthesis, such as through grinding or neat reactions, directly addresses this principle by eliminating the need for organic solvents, which are often hazardous and contribute to pollution. researchgate.netnih.gov When solvents are necessary, greener options like water are sometimes employed researchgate.net.

Energy Efficiency : Methods that proceed at room temperature, such as some grinding techniques and organocatalytic reactions, are highly energy-efficient. tsijournals.comresearchgate.net Microwave-assisted synthesis is another technique used to reduce reaction times and energy consumption compared to conventional heating. nih.gov

Use of Catalysis : The use of catalysts (Principle 9) is superior to stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, which significantly reduces waste. researchgate.net The development of reusable catalysts, such as magnetic nanoparticles or recyclable solid-state catalysts, further enhances the green credentials of a synthetic process semanticscholar.orgresearchgate.net.

Reduce Derivatives : MCRs align with the principle of reducing unnecessary derivatization. By combining multiple synthetic steps into one pot, the need for protecting groups or other temporary modifications is often circumvented. nih.gov

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3,6-Diphenyl-2-pyrazinol. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved.

1D NMR Techniques (¹H, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl rings and the pyrazine (B50134) core. The aromatic protons of the two phenyl groups typically appear in the downfield region, between δ 7.0 and 8.5 ppm. The exact chemical shifts and multiplicity depend on the substitution pattern and the electronic environment. Protons ortho to the pyrazine ring are generally the most deshielded. The single proton on the pyrazine ring would also resonate in this aromatic region. For the pyrazinone tautomer, a broad singlet corresponding to the N-H proton may be observed, often further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the carbons of the pyrazine ring and the two phenyl substituents. The carbons of the phenyl rings typically resonate in the δ 125-140 ppm range. The carbon atoms of the pyrazine core are expected at more downfield shifts due to the influence of the electronegative nitrogen atoms. Specifically, the C=O carbon in the pyrazinone tautomer would appear significantly downfield, often in the δ 150-160 ppm range, while the carbon bearing the hydroxyl group in the pyrazinol form (C-O) would also be in a similar deshielded region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H | 8.0 - 8.5 | - |

| Phenyl-H (ortho) | 7.8 - 8.2 | 127.0 - 129.0 |

| Phenyl-H (meta, para) | 7.2 - 7.6 | 128.0 - 131.0 |

| Pyrazine C-N | - | 140.0 - 150.0 |

| Pyrazine C-O / C=O | - | 150.0 - 160.0 |

| Phenyl C-ipso | - | 135.0 - 138.0 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY spectra would show correlations between the adjacent ortho, meta, and para protons within each phenyl ring, confirming their spin systems. wikipedia.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. wikipedia.org This allows for the definitive assignment of each proton signal to a specific carbon atom in the phenyl rings and the pyrazine core.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the phenyl rings and the pyrazine core. For instance, correlations would be expected between the ortho-protons of the phenyl rings and the carbons of the pyrazine ring to which they are attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. libretexts.org This can help to confirm the relative orientation of the phenyl rings with respect to the pyrazine core.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition. For this compound, the expected molecular formula is C₁₆H₁₂N₂O.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Fragmentation Pattern Analysis (e.g., GC-MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. Aromatic systems like pyrazine and phenyl rings are relatively stable, meaning the molecular ion peak is expected to be prominent. libretexts.org

Key fragmentation pathways for diphenyl pyrazine derivatives often involve the cleavage of the phenyl groups and fragmentation of the heterocyclic ring. rsc.org For this compound, likely fragmentation would involve the initial loss of a CO molecule (28 Da) from the pyrazinone tautomer, followed by the loss of stable fragments such as HCN or phenylacetylene. The phenyl cation (C₆H₅⁺, m/z 77) is also a commonly observed fragment in the mass spectra of phenyl-substituted compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. The presence of the pyrazinone tautomer would give rise to a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. A broad absorption band in the 3200-3500 cm⁻¹ region would indicate O-H stretching of the pyrazinol form or N-H stretching of the pyrazinone form.

Other characteristic vibrations include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the pyrazine and phenyl rings appear in the 1400-1600 cm⁻¹ region. researchgate.net

Aromatic C-H out-of-plane bending: Strong bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H / N-H Stretch | 3200 - 3500 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (from tautomer) | 1650 - 1690 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its principal functional groups. Due to the tautomeric relationship between the pyrazinol (enol) and pyrazinone (keto) forms, the IR spectrum would likely display features of both, with the pyrazinone form predominating in the solid state.

Key expected vibrational modes include the C=O stretching vibration from the pyrazinone tautomer, which typically appears as a strong band in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the pyrazinone amide group is anticipated to produce a band in the 3200-3400 cm⁻¹ range. For the minor pyrazinol tautomer, a broad O-H stretching band would be expected around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations from the two phenyl rings are predicted above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings should appear in the 1400-1600 cm⁻¹ region.

Table 1: Expected Infrared (IR) Absorption Bands for 3,6-Diphenyl-2(1H)-pyrazinone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenyl Rings | C-H Stretch | 3000 - 3100 |

| Pyrazinone Ring | N-H Stretch | 3200 - 3400 |

| Pyrazinone Ring | C=O Stretch | 1650 - 1690 |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 |

| Phenyl Rings | C-H Out-of-Plane Bend | 690 - 900 |

Raman Spectroscopy

Raman spectroscopy, which is sensitive to non-polar, symmetric vibrations, provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by strong signals from the aromatic ring systems. The symmetric "ring-breathing" modes of the phenyl and pyrazine rings typically give rise to intense bands.

Specifically, strong peaks corresponding to the C=C stretching vibrations within the phenyl groups are anticipated in the 1580-1610 cm⁻¹ range. The pyrazine ring vibrations would also contribute significantly to the spectrum in the fingerprint region. Analysis of similar heterocyclic compounds suggests that these ring modes provide a clear signature of the core structure. chemrxiv.org

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Shift (cm⁻¹) |

|---|---|---|

| Phenyl Rings | Symmetric C=C Stretch | 1580 - 1610 |

| Pyrazine Ring | Ring Breathing Mode | 990 - 1010 |

| Aromatic System | C-H In-Plane Bend | 1000 - 1300 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or DMSO is expected to show intense absorption bands in the ultraviolet-visible region. These absorptions arise from π→π* electronic transitions within the extended conjugated system comprising the pyrazine ring and the two phenyl substituents. The presence of phenyl groups typically induces a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrazine core. mdpi.com The n→π* transitions, originating from the non-bonding electrons on the nitrogen atoms, are also expected but are generally weaker and may be obscured by the more intense π→π* bands.

Many extended aromatic and heterocyclic systems exhibit fluorescence, and this compound is predicted to be emissive upon excitation at its absorption maximum. The emission wavelength would be at a lower energy (longer wavelength) than the absorption, with the difference known as the Stokes shift.

Table 3: Predicted Electronic Absorption Properties

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π→π* | Phenyl & Pyrazine Rings | 250 - 350 |

| n→π* | Pyrazine N atoms | > 350 (weak) |

X-ray Crystallography and Single Crystal Diffraction

While the complete crystal structure data for this compound is not detailed in the available literature, the structures of several closely related 2-hydroxy-3,6-diaryl-pyrazines have been confirmed by single-crystal X-ray diffraction. arkat-usa.org This technique provides definitive information on the solid-state molecular geometry, conformation, and intermolecular interactions. Analysis of these related structures allows for a reliable prediction of the key structural features of the title compound.

X-ray analysis of analogous compounds reveals that the molecule exists predominantly in the 3,6-diphenyl-2(1H)-pyrazinone tautomeric form in the solid state. arkat-usa.org The central pyrazine ring is largely planar, though slight puckering may occur. The two phenyl rings are twisted with respect to the plane of the central pyrazine ring due to steric hindrance between adjacent hydrogen atoms. This twist results in significant dihedral angles between the planes of the phenyl and pyrazine rings.

The bond lengths within the pyrazinone ring would be consistent with its keto-amide character, featuring a distinct C=O double bond and C-N single bonds, rather than the C-O single and C=N double bonds of the enol form. arkat-usa.org

Table 4: Expected Bond Lengths for the 3,6-Diphenyl-2(1H)-pyrazinone Tautomer

| Bond | Expected Length (Å) |

|---|---|

| C=O | ~1.24 |

| N-C(O) | ~1.38 |

| C-N | ~1.46 |

| C=N | ~1.33 |

| Aromatic C-C | ~1.39 |

The crystal packing of 3,6-diphenyl-2(1H)-pyrazinone is expected to be governed by a network of intermolecular interactions. The most significant of these would be hydrogen bonding between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule. This interaction typically leads to the formation of centrosymmetric dimers or extended chains, which are common motifs in crystal engineering.

Reactivity and Reaction Mechanisms of the Pyrazinol Ring System

Electrophilic and Nucleophilic Reactions

The pyrazine (B50134) ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactions:

Generally, the pyrazine ring is deactivated towards electrophilic aromatic substitution. slideshare.netyoutube.com The electron-withdrawing nature of the nitrogen atoms reduces the electron density of the ring carbons, making them less susceptible to attack by electrophiles. youtube.comyoutube.com Furthermore, in acidic conditions, the nitrogen atoms can be protonated, which further deactivates the ring. youtube.com

However, the presence of activating groups can facilitate electrophilic substitution. In 3,6-diphenyl-2-pyrazinol, the hydroxyl group (in its enol form) is an activating group, while the phenyl groups can also influence the electron density of the pyrazine core. Electrophilic attack, when it occurs, is directed by the substituents. For instance, halogenation of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, has been shown to be highly regioselective, with the position of substitution being controlled by the electronic properties of the ring and its substituents. nih.gov In a similar vein, halogenation of this compound would be expected to occur at a specific position on the pyrazine ring, influenced by the directing effects of the phenyl and hydroxyl groups.

Nucleophilic Reactions:

The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). nih.govyoutube.com This reactivity is enhanced by the presence of a good leaving group on the ring. While the hydroxyl group of this compound is not a good leaving group, it can be converted into one (e.g., a tosylate or a halo group) to facilitate nucleophilic substitution.

The positions most susceptible to nucleophilic attack are the carbon atoms adjacent to the nitrogen atoms (positions 3 and 5 in the parent pyrazine ring). In this compound, the presence of the phenyl groups at positions 3 and 6 will influence the regioselectivity of nucleophilic attack. Dynamic nucleophilic aromatic substitution has been demonstrated on tetrazines, a related π-deficient system, highlighting the propensity of such rings to undergo these reactions. nih.gov

Ring Transformations and Rearrangements

The pyrazinol ring system can undergo various transformations and rearrangements, often induced by photochemical or thermal means. These reactions can lead to the formation of different heterocyclic or acyclic structures.

One notable transformation is the photochemical ring-opening of pyrazin-2(1H)-ones. For example, irradiation of 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in the presence of an alcohol and oxygen leads to the formation of N-alkyl-acetamide derivatives. This reaction is believed to proceed through an endoperoxide intermediate. nih.govirb.hrnih.gov

While not a direct analogue, the synthesis of 1,3,4-oxadiazoles from various heterocyclic precursors demonstrates a common theme of ring transformation in heterocyclic chemistry. semanticscholar.orgresearchgate.netmdpi.comnih.govorganic-chemistry.org This suggests that under appropriate conditions, the pyrazinol ring of this compound could potentially be transformed into other five-membered heterocyclic systems.

Functional Group Interconversions on the Pyrazinol Core

The functional groups on the this compound core can be chemically modified without altering the pyrazine ring itself. The most reactive functional group in this context is the hydroxyl group of the pyrazinol tautomer (or the corresponding carbonyl group of the pyrazinone tautomer).

O-Alkylation and O-Acylation: The hydroxyl group can undergo O-alkylation and O-acylation reactions to form the corresponding ethers and esters. These reactions are typically carried out by treating the pyrazinol with an alkyl or acyl halide in the presence of a base.

Conversion to Halopyrazines: The hydroxyl group can be converted to a halogen, which is a better leaving group for subsequent nucleophilic substitution reactions. This transformation can be achieved using standard halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting chloropyrazine can then be used as a versatile intermediate for the synthesis of other pyrazine derivatives. labpartnering.org

The following table summarizes some key functional group interconversions:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Alkyl halide, Base | 2-Alkoxy-3,6-diphenylpyrazine | O-Alkylation |

| This compound | Acyl halide, Base | 2-Acyloxy-3,6-diphenylpyrazine | O-Acylation |

| This compound | POCl₃ or PCl₅ | 2-Chloro-3,6-diphenylpyrazine | Halogenation |

This table presents plausible reactions based on the general reactivity of hydroxypyrazines.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: The outcome of reactions on the this compound ring is often regioselective, meaning that one constitutional isomer is formed preferentially over others. In electrophilic substitution reactions, the position of attack is determined by the directing effects of the existing substituents. The hydroxyl group is an ortho-, para-director, while the phenyl groups are also ortho-, para-directing. The interplay of these directing effects, along with the inherent reactivity of the pyrazine ring, will determine the regiochemical outcome of reactions like halogenation or nitration. For instance, highly regioselective halogenation has been achieved on pyridine (B92270) N-oxide, a related heterocyclic system, demonstrating that precise control over the position of substitution is possible. nih.gov The synthesis of tetrasubstituted pyrazoles with high regioselectivity has also been reported, further illustrating the importance of this concept in heterocyclic chemistry. mdpi.com

Stereoselectivity: Stereoselectivity becomes important when new chiral centers are formed during a reaction. While this compound itself is achiral, reactions at the pyrazine ring or its substituents can potentially create stereocenters. For example, the addition of a nucleophile to the pyrazine ring could, in principle, lead to the formation of a chiral center. The stereochemical outcome of such reactions (i.e., the preferential formation of one stereoisomer over another) would depend on the reaction mechanism and the steric environment around the reaction center. The stereoselective synthesis of bis-steroidal pyrazine derivatives has been reported, indicating that stereocontrol in reactions involving the pyrazine core is achievable. nih.gov Similarly, the regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles highlights the ability to control both aspects of selectivity in reactions of related nitrogen heterocycles. nih.gov

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

The mechanisms of the reactions involving the pyrazinol ring system can be elucidated through a combination of experimental techniques, including isotopic labeling and kinetic studies.

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the fate of that atom can be followed using techniques such as mass spectrometry and NMR spectroscopy. For example, ¹⁵N labeling has been extensively used to study the structures and chemical transformations of nitrogen heterocycles. researchgate.netrsc.orgsemanticscholar.org In the context of this compound, ¹⁵N labeling could be used to probe the mechanism of ring transformations or rearrangements by tracking the movement of the nitrogen atoms. Similarly, ¹³C labeling of the phenyl groups or the pyrazine ring could provide insights into the mechanism of substitution reactions. The synthesis of ¹⁵N-labeled pyridines via Zincke imine intermediates provides a potential route for preparing isotopically labeled pyrazine precursors. chemrxiv.org

Kinetic Studies: Kinetic studies, which measure the rate of a reaction and its dependence on factors such as concentration and temperature, can provide valuable information about the reaction mechanism, including the identification of the rate-determining step and the nature of the transition state. For example, kinetic analysis could be used to distinguish between different proposed mechanisms for a particular reaction of this compound.

The following table outlines how these mechanistic investigation techniques could be applied to study reactions of this compound:

| Reaction Type | Mechanistic Question | Proposed Technique | Expected Outcome |

| Ring Transformation | Do the nitrogen atoms of the pyrazine ring remain in the new ring? | ¹⁵N Isotopic Labeling | Detection of ¹⁵N in the product ring system. |

| Electrophilic Substitution | What is the nature of the intermediate? | Kinetic Isotope Effect | A change in reaction rate upon isotopic substitution at the reaction site. |

| Nucleophilic Substitution | Is the reaction concerted or stepwise? | Kinetic Studies | Determination of the reaction order and rate law. |

Derivatization Strategies and Analog Synthesis

Modification of Phenyl Substituents

The peripheral phenyl groups of 3,6-diphenyl-2-pyrazinol offer accessible sites for structural modification, primarily through electrophilic aromatic substitution and modern cross-coupling reactions. These modifications are instrumental in tuning the molecule's properties.

Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the phenyl rings. The directing effects of the existing pyrazinol core influence the position of substitution, typically favoring the para and to a lesser extent, the ortho positions. For instance, the nitration of analogous diphenyl-substituted heterocyclic systems, such as 3,5-diphenyl-4-pyrone, has been shown to yield di- and tetra-nitro derivatives, with substitution occurring at the ortho and para positions of the phenyl rings mdpi.com.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the derivatization of aryl-substituted heterocycles, including pyrazines. Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the phenyl rings. These reactions are well-documented for pyrazine (B50134) systems, demonstrating the feasibility of coupling aryl halides with boronic acids, organostannanes, or terminal alkynes to generate diverse analogs mdpi.comrsc.org. While specific examples on this compound are not extensively reported, the general applicability of these methods to aryl-pyrazines suggests their utility in modifying the phenyl substituents of the target compound.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Pyrazine Derivatization

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Biaryl |

| Stille | Aryl Halide + Organostannane | Pd(PPh₃)₄ | Biaryl |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(PPh₃)₄ / CuI | Aryl Alkane |

Introduction of Functional Groups onto the Pyrazine Ring

Direct functionalization of the pyrazine ring in this compound is a key strategy for modulating the core's electronic properties and providing handles for further derivatization. Common approaches include halogenation, nitration, and amination.

Halogenation of the pyrazine ring can be achieved using various reagents. For related heterocyclic systems like pyrazoles, electrophilic halogenation is a common method, although it often requires the presence of a substituent at the 4-position to direct the halogen to the 3 or 5-position researchgate.net. For the pyrazine core, direct halogenation can be challenging due to the electron-deficient nature of the ring. However, methods for the synthesis of substituted pyrazines often involve the introduction of functional groups at early stages. For example, the synthesis of pyrazines from N-allyl malonamides can yield products with ester and hydroxy groups at the 2- and 3-positions of the pyrazine core nih.gov.

Nitration of nitrogen-containing heterocycles is a well-established method for introducing a nitro group, which can then be reduced to an amino group or used in other transformations. The nitration of 3,6-diamino-1,2,4,5-tetrazine derivatives, for instance, has been studied, showing that nitration can occur on exocyclic amino groups nih.gov. While direct nitration of the this compound ring may be challenging, functionalization of precursor molecules is a viable alternative.

Amination of the pyrazine ring can be accomplished through nucleophilic aromatic substitution of a leaving group, such as a halogen, or via palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination mdpi.comenamine.net. These methods allow for the introduction of a wide range of primary and secondary amines onto the pyrazine core.

Synthesis of Fused Heterocyclic Systems Containing the Pyrazinol Motif

The fusion of additional heterocyclic rings onto the this compound core can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. A common strategy involves the introduction of reactive functional groups on the pyrazine ring, which can then undergo cyclization reactions.

One important class of fused systems are the pyrazolo[1,5-a]pyrazines. The synthesis of these compounds often starts from substituted pyrazines. For example, 4-chloropyrazolo[1,5-a]pyrazines can be used as precursors for further annulation reactions to build more complex fused systems enamine.net. To apply this to this compound, one would first need to introduce a suitable leaving group, like a chlorine atom, at a position that would allow for subsequent cyclization.

Another approach involves the use of aminopyrazole derivatives which can be cyclized with various reagents to form fused pyrazoloazines beilstein-journals.org. For instance, 5-aminopyrazoles are versatile building blocks for the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyrazines beilstein-journals.org. By analogy, an amino-substituted this compound could serve as a key intermediate for the synthesis of a variety of fused heterocyclic systems.

Parallel Synthesis and Library Generation of Pyrazinol Derivatives

The generation of libraries of this compound derivatives is crucial for the efficient exploration of its structure-activity relationship (SAR) in drug discovery and materials science. Parallel synthesis and combinatorial chemistry techniques are employed to rapidly generate a large number of analogs.

Solid-Phase Synthesis: This technique allows for the efficient synthesis and purification of compound libraries. A pyrazinol core could be attached to a solid support, followed by a series of reactions to introduce diversity at various positions. While specific solid-phase syntheses for pyrazinol libraries are not widely reported, the methodologies developed for other heterocyclic systems, such as purines, pyrimidines, and triazines, can be adapted researcher.life.

Diversity-Oriented Synthesis (DOS): This approach aims to generate structurally diverse and complex molecules from a common starting material. A DOS strategy starting from a functionalized this compound could involve a series of branching reaction pathways to create a library of compounds with a wide range of skeletal and stereochemical diversity. The synthesis of a library of substituted furo[2,3-b]pyrazines through palladium-catalyzed reactions is an example of a diversity-oriented approach applied to a related heterocyclic system researchgate.net.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more starting materials react to form a product that contains substantial parts of all the reactants. MCRs are highly efficient for generating compound libraries. Various MCRs have been developed for the synthesis of pyrazole (B372694) and pyrazine derivatives, offering a powerful tool for the rapid generation of diverse pyrazinol analogs mdpi.comrsc.orgbeilstein-journals.orgnih.govpreprints.org.

Based on the conducted research, there is currently insufficient specific information available in the public domain to generate an article on the computational and theoretical studies of "this compound" that adheres to the detailed outline provided.

While the synthesis and basic characterization of the tautomer 3,6-Diphenylpyrazin-2-ol have been reported researchgate.net, dedicated studies detailing its computational and theoretical properties as requested—including specific Quantum Chemical Calculations (DFT, HOMO-LUMO analysis, tautomer energetics, reaction pathways), Molecular Dynamics Simulations, and detailed Intermolecular Interaction Analysis—could not be located.

The available scientific literature focuses on computational studies of related but structurally distinct pyrazine derivatives. These include investigations into diphenylpyrazine cyclic amine derivatives nih.gov and tetra-substituted pyrazines nih.gov, as well as molecular dynamics simulations of other nitrogen-containing heterocyclic compounds rsc.orgnih.gov. However, none of these sources provide the specific data required for this compound.

Therefore, it is not possible to construct the requested article with the required scientific accuracy and adherence to the specified outline.

Computational and Theoretical Studies on this compound

Following a comprehensive search of scientific literature and crystallographic databases, no specific computational or theoretical studies detailing the π-π stacking and C-H...π interactions for the compound this compound were found.

While computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are commonly used to investigate these types of non-covalent interactions in related heterocyclic and aromatic systems, published research focusing specifically on this compound does not appear to be available.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested subsections (6.3.2. π-π Stacking Interactions and 6.3.3. C-H...π Interactions) for this particular compound.

Advanced Applications in Materials Science

Optoelectronic Materials (e.g., Organic Semiconductors, OLEDs, Solar Cells)

Direct research on the application of 3,6-Diphenyl-2-pyrazinol in optoelectronic materials is not extensively documented. However, the inherent properties of the diphenylpyrazine core structure provide a basis for predicting its potential in this field. Pyrazine (B50134) derivatives are known to be electron-deficient, which is a desirable characteristic for n-type organic semiconductors.

Organic Semiconductors: The electron-withdrawing nature of the pyrazine ring, combined with the extended π-conjugation from the phenyl groups, could facilitate electron transport. In organic field-effect transistors (OFETs), such materials are crucial for the fabrication of complementary circuits. The performance of organic semiconductors is largely dependent on their molecular packing in the solid state, which influences charge carrier mobility. The planar nature of the pyrazine core, along with the potential for π-π stacking interactions between the phenyl rings of adjacent molecules, could lead to favorable charge transport pathways.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, pyrazine derivatives can function as electron-transporting materials or as hosts for phosphorescent emitters. The high electron affinity of the pyrazine moiety can facilitate electron injection from the cathode, while its high triplet energy can be advantageous for hosting phosphorescent guest molecules, preventing back energy transfer and enhancing device efficiency. While specific data for this compound is unavailable, related diketopyrrolopyrrole (DPP) derivatives, which share a similar core structure, have been investigated as photosensitizers and exhibit properties relevant to OLED applications, such as good generation of reactive oxygen species and the ability to be functionalized to tune their electronic properties nih.gov.

Solar Cells: In the context of organic solar cells, pyrazine-containing molecules have been explored as non-fullerene acceptors. The electron-deficient pyrazine core can act as an electron acceptor when paired with a suitable electron-donating polymer or small molecule. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge separation and transport. While the specific energy levels of this compound have not been reported in the context of solar cells, theoretical calculations on similar DPP-derived molecules suggest that their electrochemical bandgaps can be in the range of 1.64 eV, indicating semiconductor behavior nih.gov.

Table 1: Comparative Optoelectronic Properties of Related Pyrazine Derivatives

| Compound Class | Application | Key Properties |

| Diketopyrrolopyrrole (DPP) derivatives | Photosensitizers, Organic Semiconductors | Electron-deficient core, high molar extinction coefficient, good charge carrier mobility, tunable electronic properties through functionalization nih.gov. |

| Push-pull pyrazine fluorophores | Emitters in OLEDs | Intramolecular charge transfer (ICT) characteristics, strong emission solvatochromism, highly polar emitting state researchgate.net. |

Fluorescent Probes and Sensors

The application of this compound as a fluorescent probe or sensor has not been specifically reported. However, the pyrazine scaffold is a common component in the design of fluorescent chemosensors. The fluorescence properties of such molecules can be modulated by the introduction of specific recognition moieties that can bind to target analytes, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime).

The diphenylpyrazine core of this compound provides a rigid and conjugated platform that could exhibit native fluorescence. The hydroxyl group at the 2-position and the nitrogen atoms in the pyrazine ring could potentially act as binding sites for metal ions or other analytes. Upon binding, processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) could be triggered or inhibited, resulting in a "turn-on" or "turn-off" fluorescent response.

For instance, studies on other pyrazine-based push-pull chromophores have demonstrated strong emission solvatochromism, indicating a highly polar emitting state characteristic of ICT researchgate.net. This property is highly desirable for developing sensors that can detect changes in the local environment's polarity. While speculative for this compound, functionalization of the phenyl rings or the hydroxyl group could introduce selectivity towards specific analytes.

Table 2: Characteristics of Pyrazine-Based Fluorescent Probes from Literature

| Probe Type | Analyte | Sensing Mechanism | Reference |

| Pyrazine-based push-pull fluorophores | Solvent Polarity | Intramolecular Charge Transfer (ICT) | researchgate.net |

| 2,5-diamino-3,6-dicyanopyrazine derivatives | - | Solid-state fluorescence | researchgate.net |

Supramolecular Assemblies and Smart Materials

There is no direct literature on the use of this compound in supramolecular assemblies or smart materials. However, its molecular structure possesses features that could be exploited for the construction of ordered supramolecular structures. The pyrazine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the hydroxyl group can act as a hydrogen bond donor. These functionalities, combined with the potential for π-π stacking interactions between the phenyl rings, could drive the self-assembly of the molecules into well-defined architectures such as tapes, sheets, or columns.

The formation of such assemblies can lead to materials with novel properties that are different from the individual molecules. For example, the photophysical properties of the assembled state can be significantly different from the solution state, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ).

Furthermore, the responsiveness of these non-covalent interactions to external stimuli such as temperature, pH, or the presence of specific guests could lead to the development of "smart" materials. For instance, a change in pH could alter the protonation state of the pyrazine nitrogen or the hydroxyl group, disrupting the hydrogen bonding network and causing a disassembly of the supramolecular structure, leading to a change in the material's properties. While this remains a theoretical possibility for this compound, the principles of supramolecular chemistry support this potential. Research on pyridine- and pyrazole-based coordination compounds has shown the importance of non-covalent interactions in stabilizing layered assemblies researchgate.net.

Coordination Chemistry and Ligand Design

In the realm of coordination chemistry, pyrazine and its derivatives are well-established as versatile ligands. The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can coordinate to metal centers. While specific studies on this compound as a ligand are scarce, its structure suggests several potential coordination modes.

It could act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. It could also function as a bridging ligand, connecting two metal centers through its two nitrogen atoms, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The presence of the hydroxyl group introduces another potential coordinating site, allowing for chelation where the ligand binds to a single metal center through both a nitrogen atom and the deprotonated oxygen of the hydroxyl group. This chelating effect often leads to more stable metal complexes.

The phenyl substituents can also influence the properties of the resulting coordination compounds. They can provide steric hindrance that affects the geometry around the metal center and can also engage in intermolecular interactions, such as π-π stacking, which can influence the packing of the complexes in the solid state. The electronic properties of the resulting metal complexes can be tuned by the pyrazine ligand, which can participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

Studies on other pyrazine derivatives have demonstrated their ability to form stable coordination compounds with various transition metals, and these complexes have shown interesting magnetic, electronic, and catalytic properties nih.govresearchgate.net. The design of new coordination compounds with N′-benzylidenepyrazine-2-carbohydrazonamide as a ligand has shown that the pyrazine nitrogen atom is involved in metal coordination nih.gov. This provides a strong indication that this compound would also be an effective ligand.

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Outcome |

| Monodentate | Coordination through one pyrazine nitrogen atom. | Formation of simple metal complexes. |

| Bridging | Coordination through both pyrazine nitrogen atoms to different metal centers. | Formation of coordination polymers or MOFs. |

| Chelating | Coordination through a pyrazine nitrogen and the deprotonated hydroxyl group to the same metal center. | Formation of stable five-membered chelate rings. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

While established methods for the synthesis of pyrazinone scaffolds exist, future research will likely focus on developing more efficient, sustainable, and diverse synthetic strategies. Drawing inspiration from the synthesis of related diphenyl-substituted heterocyclic compounds, several promising avenues emerge.

One potential direction is the adaptation of multi-component reactions. For instance, the synthesis of 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazines involves the reaction of benzil (B1666583), 1-alkyl-2-arylethanediamine dihydrochloride, and sodium acetate (B1210297) trihydrate trp.org.in. A similar one-pot condensation strategy could be envisioned for 3,6-Diphenyl-2-pyrazinol, potentially utilizing different starting materials to achieve the desired pyrazinone core. The development of such convergent synthetic routes would offer significant advantages in terms of atom economy and procedural simplicity.

Furthermore, novel catalytic systems could unlock new synthetic pathways. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki methodology, has been successfully employed in the synthesis of 2,6-diphenylpyrazine (B1267240) derivatives from 2,6-dichloropyrazine (B21018) and phenylboronic acid derivatives nih.gov. Future research could explore the application of similar catalytic C-H activation or cross-coupling strategies to functionalize pre-existing pyrazinone cores or to construct the diphenyl-substituted scaffold from simpler precursors.

The development of synthetic routes starting from readily available pyrrole (B145914) derivatives also presents a viable strategy. A review of synthetic pathways towards dihydropyrrolo[1,2-a]pyrazinones highlights strategies that involve fusing a pyrazinone ring to an existing pyrrole, which in some cases has proven more effective than multi-step linear syntheses mdpi.com. Adapting such a "pyrrole-first" or "pyrazinone-first" strategy could provide a modular approach to synthesizing a variety of substituted diphenyl-2-pyrazinols.

| Potential Synthetic Strategy | Key Reactants/Catalysts | Anticipated Advantages |

| Multi-component Condensation | Benzil derivatives, aminoacetamides | High atom economy, operational simplicity |

| Palladium-catalyzed Cross-Coupling | Halogenated pyrazinones, phenylboronic acids | Modular, allows for late-stage diversification |

| Ring Fusion to Pyrrole Precursor | Substituted pyrroles, α-keto acids | Potential for increased efficiency over linear syntheses |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound scaffold is another area ripe for exploration. Understanding its behavior in various chemical transformations is crucial for its application in materials science and medicinal chemistry. By examining the reactivity of analogous compounds, we can predict and guide future investigations.

For example, studies on 1,3-diphenyl-2-pyrazolin-5-one have shown that it can be converted to a 5-azido-4-formylpyrazolone, which then serves as a versatile starting material for a range of new pyrazole (B372694) derivatives nih.govresearchgate.net. Similarly, the pyrazinone ring in this compound could be a platform for various functionalization reactions. The nitrogen and oxygen atoms in the ring, along with the phenyl substituents, offer multiple sites for electrophilic and nucleophilic attack, as well as for metal-catalyzed functionalization.

The reaction of 1-hydroxy-3,5-diphenylpyrazin-2-one with phosphoryl chloride to yield 2-chloro-6-hydroxy-3,5-diphenylpyrazine demonstrates a pathway to introduce reactive handles onto the pyrazinone core rsc.org. Such halogenated intermediates could then be subjected to a variety of cross-coupling reactions to introduce further diversity.

Furthermore, the reactivity of the phenyl rings can be explored. Electrophilic aromatic substitution reactions could be investigated to introduce functional groups onto the phenyl moieties, thereby tuning the electronic and steric properties of the molecule. The specific regioselectivity of such reactions would be an important area of study.

| Reaction Type | Potential Reagents | Expected Outcome |

| Halogenation | POCl₃, NBS, NCS | Introduction of reactive halogen atoms |

| Cross-Coupling Reactions | Organoboranes, organostannanes (with a halogenated pyrazinone) | C-C and C-N bond formation |

| Electrophilic Aromatic Substitution | Nitrating agents, sulfonating agents | Functionalization of the phenyl rings |

| Cycloaddition Reactions | Dienes, dipolarophiles | Formation of fused heterocyclic systems |

Integration with Artificial Intelligence and Machine Learning in Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new materials. For compounds like this compound, these computational tools can accelerate the identification of derivatives with desired properties.

Machine learning models can be trained on datasets of existing heterocyclic compounds to predict various properties, such as electronic, optical, and thermal characteristics. For instance, ML has been used to predict the regioselectivity of radical C-H functionalization in heterocycles, achieving high accuracy and enabling rapid screening of potential reaction outcomes nih.gov. A similar approach could be applied to predict the reactivity and spectral properties of novel this compound derivatives.

Furthermore, generative ML models can be employed for the de novo design of molecules. By learning the underlying chemical patterns from large databases, these models can propose novel pyrazinone structures with optimized properties for specific applications, such as organic light-emitting diodes (OLEDs) or sensors. This inverse design approach, where the desired properties are specified to generate the corresponding molecular structure, can significantly reduce the trial-and-error nature of traditional materials discovery.

The use of ML in predicting crystal structures and their properties is another emerging trend. By analyzing crystallographic data, ML models can aid in understanding the packing and intermolecular interactions of this compound derivatives, which is crucial for their solid-state applications researchgate.net.

| AI/ML Application | Methodology | Potential Impact on this compound Research |

| Property Prediction | Random Forest, Neural Networks | Rapidly screen derivatives for desired electronic and photophysical properties. |

| Generative Molecular Design | Variational Autoencoders, Generative Adversarial Networks | Design novel pyrazinone structures with optimized performance for specific applications. |

| Reactivity Prediction | Mechanism-based computational statistics | Predict the outcomes of synthetic reactions, guiding experimental efforts. |

| Crystal Structure Prediction | Graph Neural Networks | Elucidate solid-state packing and predict material properties. |

High-Throughput Experimentation for Accelerated Discovery

High-throughput experimentation (HTE) is a powerful strategy for accelerating the discovery of new reactions and optimizing reaction conditions. By performing a large number of experiments in parallel on a small scale, HTE can rapidly screen vast parameter spaces.

For the synthesis of this compound derivatives, HTE could be employed to quickly identify optimal catalysts, solvents, and reaction temperatures for novel synthetic routes rsc.orgcijournal.ru. For example, a library of potential coupling partners and catalysts for the functionalization of a halogenated pyrazinone precursor could be screened in a matter of days, a process that would take months using traditional methods.

In the context of materials discovery, HTE can be used to synthesize and screen libraries of this compound derivatives for desired properties. For instance, the photophysical properties of a library of compounds could be rapidly assessed using automated spectroscopic techniques. This approach has been successfully used in the discovery of protein modifiers, where a library of compounds was synthesized and screened in a 1536-well format rsc.org.

The data generated from HTE can also be used to train and validate the machine learning models discussed in the previous section, creating a powerful feedback loop between computational prediction and experimental validation. This synergy between HTE and AI/ML will be a cornerstone of future materials discovery.

| HTE Application | Experimental Setup | Key Advantages |

| Reaction Optimization | 96- or 384-well plates, robotic liquid handlers | Rapid identification of optimal reaction conditions (catalyst, solvent, temperature). |

| Library Synthesis | Automated parallel synthesis platforms | Efficient creation of diverse libraries of pyrazinone derivatives for screening. |

| Property Screening | Automated spectroscopic and analytical instruments | High-speed evaluation of photophysical, electronic, or biological properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-Diphenyl-2-pyrazinol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, diarylhydrazones can react with vicinal diols in the presence of catalysts like FeCl₃ and tert-butyl hydroperoxide (TBHP) to form pyrazine derivatives . Optimization involves adjusting solvent polarity (e.g., dioxane for solubility), temperature (reflux conditions), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization or column chromatography.

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for resolving bond angles and stereochemistry (e.g., C–N–C angles of ~2.6–178.1° observed in dihydropyrazine derivatives) . Complementary techniques include:

- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and pyrazine ring protons.

- Mass spectrometry : Confirm molecular weight (e.g., M.Wt ≈ 168–174 g/mol for similar pyrazine derivatives) .

Q. What spectroscopic techniques are critical for characterizing pyrazine derivatives?

- Methodology : Use UV-Vis to detect π→π* transitions in aromatic systems (λmax ~250–300 nm). IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths, angles, and electronic properties. Discrepancies between XRD and DFT data (e.g., dihedral angles deviating by >5°) may arise from crystal packing effects, which can be analyzed using software like Gaussian or ORCA .

Q. What strategies address low yields in regioselective pyrazine synthesis?

- Methodology : Screen catalysts (e.g., Rhodium complexes for cyclization ), employ microwave-assisted synthesis to reduce reaction time, or use directing groups (e.g., –OMe or –Cl substituents) to control regiochemistry. Kinetic studies (e.g., varying TBHP concentration ) can identify rate-limiting steps.

Q. How do structural modifications influence the biological activity of this compound analogs?

- Methodology : Introduce substituents (e.g., –CF₃, –Cl) at the phenyl or pyrazine rings and evaluate bioactivity via:

- In vitro assays : Antimicrobial testing (MIC against E. coli or S. aureus).

- SAR studies : Correlate logP values (lipophilicity) with cytotoxicity (IC₅₀) .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodology : Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 6, 24 hrs). Compare half-life (t₁/₂) with analogs to identify hydrolytically sensitive moieties .

Data Contradiction Analysis

Q. How to reconcile discrepancies between XRD and NMR data for pyrazine derivatives?

- Resolution : XRD provides static solid-state structures, while NMR reflects dynamic solution-state conformations. For example, rotational barriers in solution may cause averaged NMR signals inconsistent with rigid XRD geometries. Variable-temperature NMR or NOESY can probe conformational flexibility .

Q. Why do synthetic yields vary significantly across literature reports?

- Resolution : Differences in reagent purity (e.g., hydrazine hydrate concentration ), solvent drying methods, or inert atmosphere conditions (N₂ vs. Ar). Reproduce protocols exactly and report detailed reaction parameters (e.g., stirring rate, cooling gradients) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.